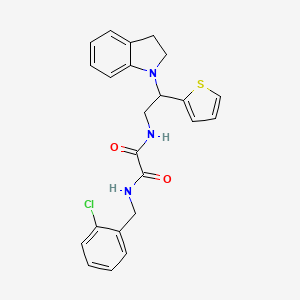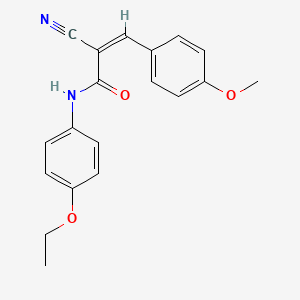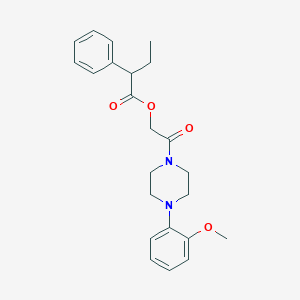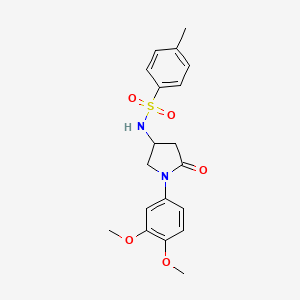
N1-(2-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H22ClN3O2S and its molecular weight is 439.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies
Research in synthetic chemistry has led to novel approaches for constructing complex molecules, including oxalamides. For instance, a study by Mamedov et al. (2016) introduced a one-pot synthetic route to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the operational simplicity and high yield of this method, which could potentially apply to derivatives including N1-(2-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide (Mamedov et al., 2016).
Chemical Functionalities and Modifications
Explorations into the optimization of chemical functionalities have revealed critical structural requirements for modulating receptor activities. Khurana et al. (2014) detailed the significance of chain length, electron withdrawing groups, and linker lengths in indole-2-carboxamides for allosteric modulation of cannabinoid type 1 receptor (CB1), highlighting how such structural nuances could influence the binding affinity and cooperativity of compounds (Khurana et al., 2014).
Receptor Interaction Studies
Investigations into receptor interactions offer insights into the potential therapeutic applications of chemical compounds. Price et al. (2005) studied the allosteric modulation of the CB1 receptor by novel compounds, demonstrating that synthetic small molecule ligands could induce significant changes in receptor conformation and function (Price et al., 2005). Such findings underscore the importance of receptor-targeted research in understanding the pharmacological potential of new chemical entities.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c24-18-8-3-1-7-17(18)14-25-22(28)23(29)26-15-20(21-10-5-13-30-21)27-12-11-16-6-2-4-9-19(16)27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUVSMSERBUPDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-Pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2359307.png)


![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2359316.png)


![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2359319.png)
![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2359320.png)
![2-Benzylsulfanyl-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2359321.png)
![3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(E)-2-((furan-2-ylmethyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2359323.png)
